



Application Notes and Protocols for Omadacycline Mesylate In Vitro Susceptibility Testing

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Compound of Interest		
Compound Name:	Omadacycline mesylate	
Cat. No.:	B609741	Get Quote

Introduction

Omadacycline is a broad-spectrum aminomethylcycline antibiotic, a semi-synthetic derivative of minocycline.[1][2] It is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1][3][4][5][6] Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][6][7] This document provides detailed protocols for in vitro susceptibility testing of **omadacycline mesylate** against clinically relevant bacteria, intended for researchers, scientists, and drug development professionals. The methodologies described adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and include interpretive criteria recognized by the U.S. Food and Drug Administration (FDA).[5][8][9][10]

Mechanism of Action

Similar to other tetracyclines, omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][3][4] It binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis. A key advantage of omadacycline is its ability to evade the two major mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[3][4][5][6]

Spectrum of Activity



Omadacycline has demonstrated potent in vitro activity against a wide range of Gram-positive and select Gram-negative pathogens.[4] This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus (VRE).[4][5] It is also effective against common Gram-negative aerobes, some anaerobic bacteria, and atypical pathogens like Legionella and Chlamydia.[4] However, omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[7][8]

Quantitative Data Summary Table 1: FDA-Recognized MIC and Disk Diffusion Interpretive Criteria for Omadacycline[8]



Pathogen	Minimum Inhibitory Concentrations (mcg/mL)	Disk Diffusion (zone diameters in mm)
S	I	
For Acute Bacterial Skin and Skin Structure Infections (ABSSSI)		
Enterobacteriaceaea,†	- ≤4	8
Staphylococcus aureus (including methicillin-resistant isolates)	≤0.5	1.0
Staphylococcus lugdunensis	≤0.12	0.25
Enterococcus faecalis	≤0.25	0.5
Streptococcus anginosus groupb	≤0.12	0.25
Streptococcus pyogenes	≤0.12	0.25
For Community-Acquired Bacterial Pneumonia (CABP)		
Enterobacteriaceaea,†	- ≤4	8
Staphylococcus aureus (methicillin-susceptible isolates only)	≤0.25	0.5
Streptococcus pneumoniae	≤0.06	0.12
Haemophilus influenzae and Haemophilus parainfluenzae	≤1	2
Legionella pneumophila	≤0.5	-

S = Susceptible; I = Intermediate; R = Resistant aKlebsiella pneumoniae and Enterobacter cloacae only. bStreptococcus anginosus group includes S. anginosus, S. intermedius, and S.



constellatus. † Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.

Table 2: Quality Control Ranges for Omadacycline

Susceptibility Testing

Quality Control Strain	MIC (μg/mL)	Disk Diffusion (zone diameter, mm)
Escherichia coli ATCC® 25922	0.5 - 4	19 - 26
Staphylococcus aureus ATCC® 29213	0.06 - 0.5	
Enterococcus faecalis ATCC® 29212	0.03 - 0.12	
Streptococcus pneumoniae ATCC® 49619	0.008 - 0.06	
Haemophilus influenzae ATCC® 49247	0.25 - 2	

Note: Quality control ranges should be verified against the latest CLSI M100 document.

Experimental ProtocolsBroth Microdilution Method

This protocol is based on the guidelines outlined in the CLSI document M07.[9][11]

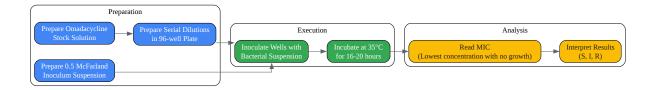
- 1. Materials:
- Omadacycline mesylate analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- · Bacterial cultures of test organisms



- 0.9% sterile saline or sterile broth
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35°C ± 2°C)
- Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)
- 2. Preparation of Omadacycline Stock Solution:
- Prepare a stock solution of omadacycline mesylate in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 1000 μg/mL.
- Sterilize the stock solution by filtration through a 0.22 μm filter.
- Store the stock solution at -70°C or below.
- 3. Inoculum Preparation:
- From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- 4. Plate Preparation and Inoculation:
- Perform serial two-fold dilutions of the omadacycline stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 μg/mL).
- The final volume in each well should be 100 μ L.



- Inoculate each well (except for the sterility control well) with 10 μ L of the standardized bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- 5. Incubation:
- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- 6. Reading and Interpretation of Results:
- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of omadacycline that completely inhibits visible growth of the organism.
- Read the plates against a dark, non-reflecting background.
- Compare the determined MIC value to the interpretive criteria in Table 1 to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).



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Fig. 1: Broth Microdilution Workflow

Disk Diffusion Method

This protocol is based on the Kirby-Bauer method as described in CLSI document M02.

1. Materials:

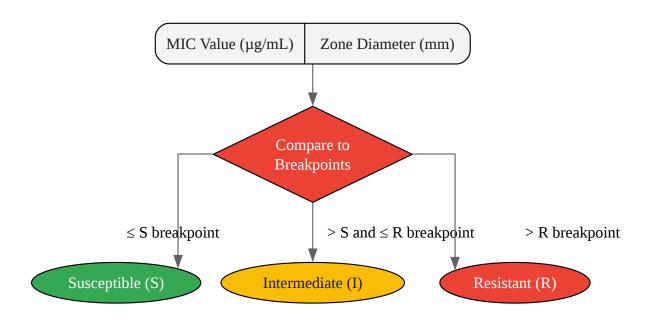


- Omadacycline 30 μg disks
- Mueller-Hinton Agar (MHA) plates (150 mm)
- Bacterial cultures of test organisms
- 0.9% sterile saline or sterile broth
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper for measuring zone diameters
- Quality control strains (e.g., E. coli ATCC® 25922)
- 2. Inoculum Preparation:
- Prepare an inoculum suspension as described in step 3 of the Broth Microdilution protocol.
- 3. Plate Inoculation:
- Dip a sterile cotton swab into the adjusted inoculum suspension.
- Rotate the swab against the side of the tube to remove excess fluid.
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[12]
- Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12][13]
- 4. Application of Disks:
- Aseptically apply the omadacycline 30 μg disks to the surface of the inoculated MHA plate.
- Ensure the disks are placed at least 24 mm apart from center to center.[12][13]



- Gently press each disk to ensure complete contact with the agar surface.
- 5. Incubation:
- Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[13]
- 6. Reading and Interpretation of Results:
- After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk.
- Read the plates from the back against a dark background, illuminated with reflected light.
- Compare the measured zone diameter to the interpretive criteria in Table 1 to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).







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